

centanafadine vs atomoxetine efficacy safety profile MAIC analysis

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Compound Focus: Centanafadine

CAS No.: 924012-43-1

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Efficacy and Safety Profile Summary

Comparison Aspect	Centanafadine vs. Atomoxetine
Overall Efficacy	Non-different (no statistically significant difference) [1] [2] [3]
Change in AISRS/ADHD-RS Score (vs. Atomoxetine)	Difference: -1.60 points (p=0.21) [1]
Overall Safety Profile	Significantly better for several adverse events (AEs) [2] [3]

Key Adverse Event Risk Differences	Risk Difference (Percentage Points)
Nausea	-26.18 [1] / -18.64 [2] [3]
Dry Mouth	-25.07 [1] / -17.44 [2] [3]
Fatigue	-13.95 [1] / -9.21 [2] [3]
Erectile Dysfunction	-6.76 [2] [3]

Key Adverse Event Risk Differences	Risk Difference (Percentage Points)
Lack of Appetite	-6.71 [2] [3]
Urinary Hesitation	-5.84 [2] [3]

Note: A negative risk difference indicates a lower incidence with **centanafadine** compared to atomoxetine. Different studies reported slightly varying risk differences for the same adverse event [1] [2] [3].

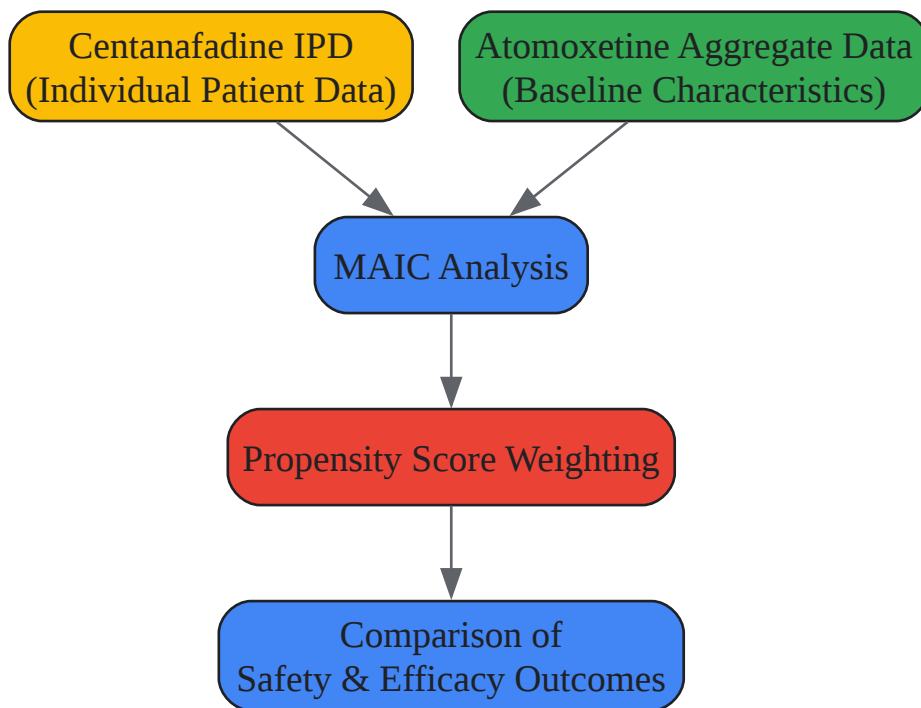
MAIC Experimental Protocol Overview

MAIC is a validated methodology used to compare treatments when head-to-head clinical trials are unavailable. It balances patient characteristics across studies to reduce confounding factors [2] [4].

Data Sources

- **Centanafadine Data:** Individual patient-level data (IPD) was pooled from two Phase 3, randomized, double-blind, placebo-controlled trials (NCT03605680 and NCT03605836) for short-term analysis, or from a single-arm, open-label long-term trial (NCT03605849) [2] [5] [4].
- **Atomoxetine Data:** Published aggregate data from a Phase 4, placebo-controlled trial (NCT00190736) [2] [4].

Methodology and Workflow The core of the MAIC involves reweighting the **centanafadine** patient population to match the baseline characteristics of the atomoxetine trial population. The following diagram illustrates this process.



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Key Steps:

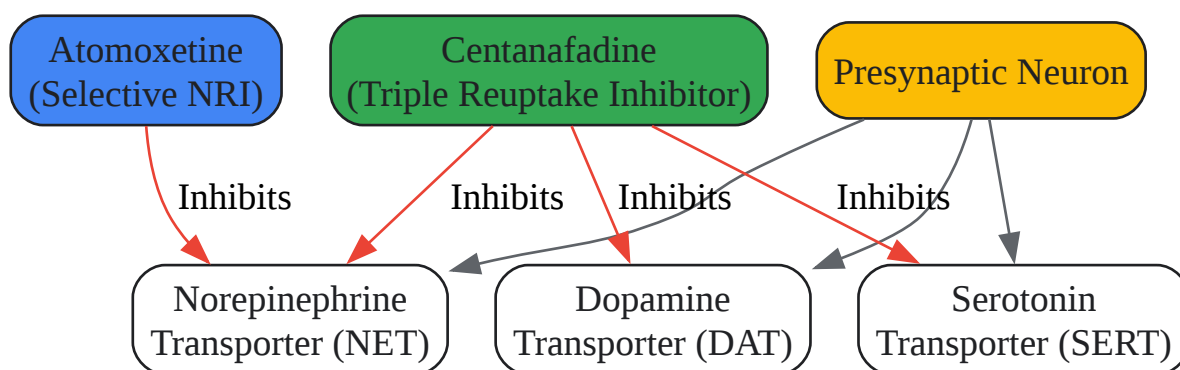
- **Patient Matching:** Using **propensity score weighting**, individual patients from the **centanafadine** trials were statistically weighted so that the distribution of their baseline characteristics (e.g., age, sex, baseline disease severity) matched the published profile of the atomoxetine trial population [1] [2] [4].
- **Outcome Comparison:** After achieving balance in baseline characteristics, the outcomes of the two treatments were compared indirectly. The analysis was "anchored" by using the common placebo arms from each trial to further adjust for cross-trial differences [2].
- **Assessed Outcomes:**
 - **Efficacy:** Mean change from baseline in the **Adult ADHD Investigator Symptom Rating Scale (AISRS)** total score. In some comparisons, the ADHD Rating Scale (ADHD-RS) was used as a proxy [1] [2].
 - **Safety:** Rates of **treatment-emergent adverse events (AEs)** that were reported in both the **centanafadine** and atomoxetine trials [2].

Mechanisms of Action

The differing safety and efficacy profiles stem from distinct pharmacological mechanisms.

- **Centanafadine:** A novel **serotonin-norepinephrine-dopamine triple reuptake inhibitor**. It works by blocking the transporters for all three neurotransmitters, with its strongest affinity for the norepinephrine transporter [2] [6].
- **Atomoxetine:** A **selective norepinephrine reuptake inhibitor (SNRI)**. It primarily blocks the norepinephrine transporter and, in the prefrontal cortex, indirectly increases dopamine levels via this mechanism. It has minimal direct affinity for serotonin or dopamine transporters elsewhere in the brain [7].

The diagram below contrasts these mechanisms.



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Interpretation and Managed Care Implications

- **Efficacy Interpretation:** The non-significant difference in AISRS score change indicates that **centanafadine** and atomoxetine have comparable effectiveness in reducing core ADHD symptoms in adults over both short-term (6-week) and long-term (up to 52-week) periods [1] [2]. **Centanafadine's** efficacy was found to be lower than the stimulant lisdexamfetamine but non-different from methylphenidate and atomoxetine [1] [6].
- **Safety Interpretation:** The significantly lower risk of common adverse events like nausea, dry mouth, and fatigue suggests that **centanafadine** may offer a valuable alternative for patients who cannot tolerate the side effects of atomoxetine [2] [3].
- **Implications for Practice:** This comparative evidence is crucial for informed treatment decisions. Given the association of adverse events with treatment discontinuation and added costs, **centanafadine** could be an option to effectively manage ADHD symptoms while potentially minimizing AE-related burdens and costs [2].

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To cite this document: Smolecule. [centanafadine vs atomoxetine efficacy safety profile MAIC analysis]. Smolecule, [2026]. [Online PDF]. Available at:

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